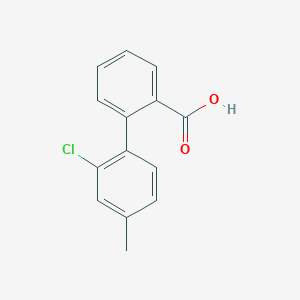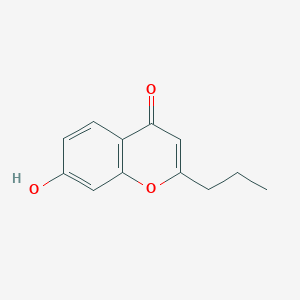
7-Hydroxy-2-propyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2-propyl-4H-chromen-4-one (7-HPC) is a naturally occurring compound found in various plants, such as the bark of the red maple tree (Acer rubrum). It is a chromene, a type of phenolic compound, which has a variety of uses in scientific research. 7-HPC has been found to possess anti-inflammatory and antioxidant properties, as well as being a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 7-HPC has been shown to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
7-Hydroxy-2-propyl-4H-chromen-4-one has a wide range of scientific research applications. It has been used in the study of inflammation, cancer, diabetes, and bacterial infections. In addition, this compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and thus the inhibition of COX-2 could potentially be used to reduce inflammation.
Mecanismo De Acción
The exact mechanism of action of 7-Hydroxy-2-propyl-4H-chromen-4-one is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory molecules, and thus the inhibition of COX-2 could potentially be used to reduce inflammation. In addition, this compound has been shown to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and antioxidant properties. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, this compound has been found to have anti-cancer, anti-diabetic, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-Hydroxy-2-propyl-4H-chromen-4-one in laboratory experiments has several advantages. It is a naturally occurring compound, which makes it easy to obtain and relatively inexpensive to purchase. In addition, it is relatively stable and easy to work with. However, there are some limitations to using this compound in laboratory experiments. It is not a very potent compound, and thus it may not be effective in some applications. In addition, it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 7-Hydroxy-2-propyl-4H-chromen-4-one research. It could be used in the development of new drugs for the treatment of inflammation, cancer, diabetes, and bacterial infections. In addition, it could be used as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). It could also be used to develop new antioxidants and anti-aging compounds. Finally, it could be used in the development of new materials, such as polymers and composites.
Métodos De Síntesis
7-Hydroxy-2-propyl-4H-chromen-4-one can be synthesized using a variety of methods, including the Suzuki coupling reaction, the Wittig reaction, and the Ugi reaction. The most common method of synthesis is the Suzuki coupling reaction, which involves the reaction of an aryl halide with a palladium catalyst to form the desired product. The other methods of synthesis involve the use of organometallic reagents, such as the Wittig reagent or the Ugi reagent, which are used to form the desired product.
Propiedades
IUPAC Name |
7-hydroxy-2-propylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWUYVTGXMRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)
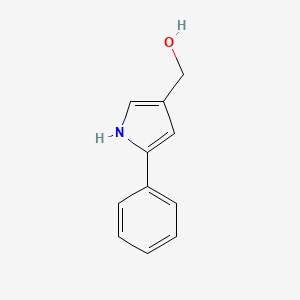
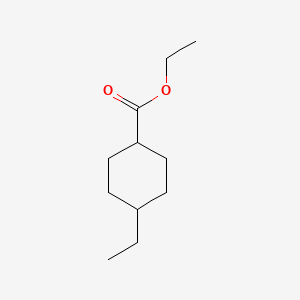

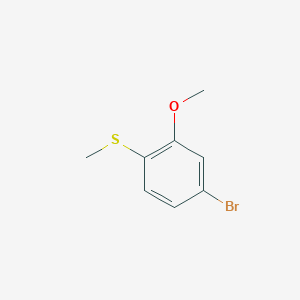
![5'-(3,5-Dicarboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B6328543.png)

